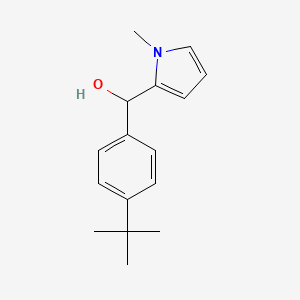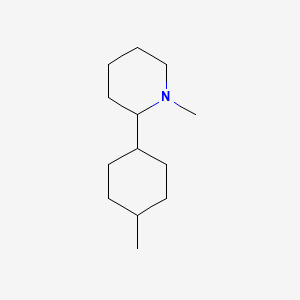
1-Methyl-2-(4-methylcyclohexyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(4-methylcyclohexyl)piperidine is a chemical compound with the molecular formula C13H25N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and structural versatility .
Métodos De Preparación
The synthesis of 1-Methyl-2-(4-methylcyclohexyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst can yield substituted piperidines . Industrial production methods often involve multi-component reactions that are efficient and cost-effective .
Análisis De Reacciones Químicas
1-Methyl-2-(4-methylcyclohexyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the piperidine ring acts as a nucleophile.
Cyclization: The compound can undergo cyclization reactions to form more complex structures
Aplicaciones Científicas De Investigación
1-Methyl-2-(4-methylcyclohexyl)piperidine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Piperidine derivatives are known for their biological activity and are used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(4-methylcyclohexyl)piperidine involves its interaction with specific molecular targets. For example, piperidine derivatives can bind to neurotransmitter receptors, such as the NMDA receptor, and modulate their activity. This interaction can lead to various pharmacological effects, including analgesia and sedation .
Comparación Con Compuestos Similares
1-Methyl-2-(4-methylcyclohexyl)piperidine can be compared with other piperidine derivatives, such as:
Phencyclidine (PCP): Known for its anesthetic and hallucinogenic properties.
Piperine: An alkaloid found in black pepper with antioxidant properties.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: A class of tubulin inhibitors with potential anticancer activity .
These compounds share a common piperidine core but differ in their substituents and biological activities, highlighting the structural versatility and diverse applications of piperidine derivatives.
Propiedades
Número CAS |
85237-74-7 |
|---|---|
Fórmula molecular |
C13H25N |
Peso molecular |
195.34 g/mol |
Nombre IUPAC |
1-methyl-2-(4-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-11-6-8-12(9-7-11)13-5-3-4-10-14(13)2/h11-13H,3-10H2,1-2H3 |
Clave InChI |
VGZBWDDIEZENII-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C2CCCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
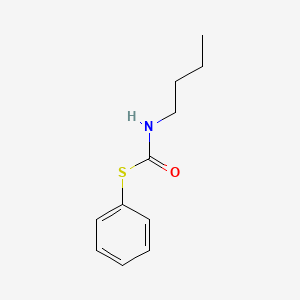

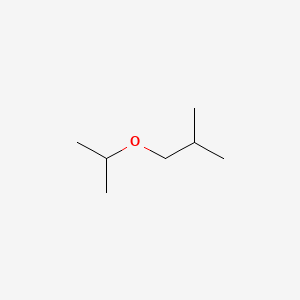
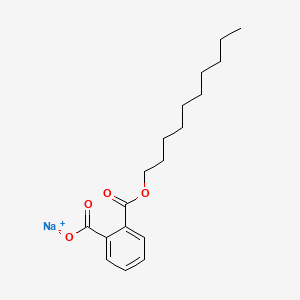
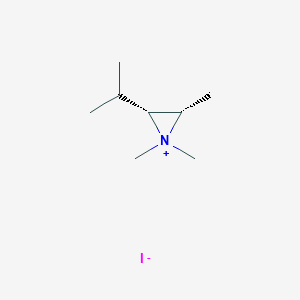
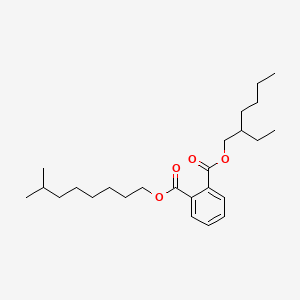
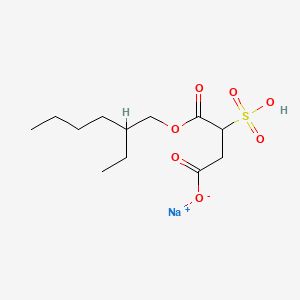
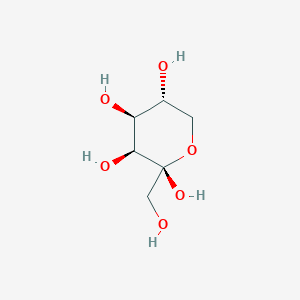
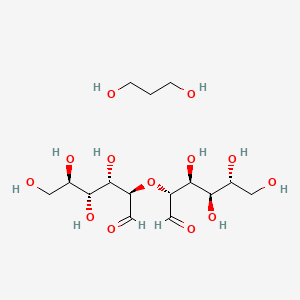
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
